

Spectroscopic Profiling & Comparative Analysis: 4-Chloro-5-methoxy-2- (trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name:	4-Chloro-5-methoxy-2- (trifluoromethyl)pyrimidine
CAS No.:	808770-41-4
Cat. No.:	B1384839

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Executive Summary

In the landscape of heterocyclic building blocks, **4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine** represents a "privileged scaffold."^[1] Unlike its non-fluorinated analogs, this molecule offers a unique duality: the 2-trifluoromethyl (

) group acts as both a powerful electronic activator for Nucleophilic Aromatic Substitution (

) and a distinct spectroscopic handle for

NMR monitoring.^[1]

This guide provides an objective analysis of this compound's spectroscopic signature, contrasting it with the standard 2-methyl alternative. We define the experimental protocols required to validate its purity and track its derivatization in complex matrices.

Structural & Electronic Context^[1]

To interpret the spectra, one must understand the electronic push-pull system of the pyrimidine ring:

- 2-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG).[1] It decreases electron density in the ring, significantly lowering the LUMO energy. This makes the C4-Chlorine bond highly susceptible to nucleophilic attack compared to 2-methyl analogs.[1]

- 5-Methoxy Group (

): An electron-donating group (EDG) by resonance.[1] It provides a stabilizing effect, preventing the ring from becoming too labile (prone to hydrolysis), while offering a clear singlet handle in

NMR.[1]

- 4-Chlorine (

): The leaving group.[1] Its lability is the primary "performance" metric of this reagent.

Comparative Electronic Profile[1]

Feature	Target: 2-Analog	Alternative: 2-Analog	Impact on Application
Ring Electron Density	Low (Electron Deficient)	Moderate	analog reacts faster in .[1]
Lipophilicity (LogP)	High	Low	improves membrane permeability in resulting drugs.[1]
Spectral Tag	NMR (Singlet)	None	allows background-free quantification.[1]
Hydrolytic Stability	Moderate	High	analog requires moisture-free storage. [1]

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

The presence of the

group makes NMR the gold standard for identity and purity analysis.

1.

NMR: The Analytical Advantage

Unlike

NMR, which can be crowded by solvent peaks or impurities, the

spectrum is typically silent except for the analyte.[1]

- Chemical Shift:

-68.0 to -71.0 ppm (Singlet).[1]

- Integration: 3F equivalent.[1]

- Protocol Note: Use

-trifluorotoluene (

-63.7 ppm) as an internal standard for qNMR (Quantitative NMR) purity assays.

2.

NMR: Structural Confirmation

- H-6 (Aromatic): Appears as a singlet around

8.4 – 8.6 ppm.[1]

- Note: This is deshielded compared to the 2-methyl analog (

8.1 ppm) due to the electron-withdrawing nature of the

group.

- OMe (Methoxy): Strong singlet at

3.9 – 4.0 ppm.[1]

3.

NMR: Carbon Skeleton

- C-2 (Quartet): Characteristic quartet (

) due to coupling with fluorine.[1]

- (Quartet): Broad quartet (

) typically around

118–120 ppm.[1]

B. Mass Spectrometry (MS)[1][3][7][8][9][10]

- Ionization: ESI+ or EI.[1][2]
- Isotope Pattern: The chlorine atom imparts a distinct 3:1 ratio for the peaks.[1]
- Fragmentation:
 - Loss of (from methoxy).[1]
 - Loss of (radical or ion depending on mode).[1]
 - The group is generally robust but can be lost in high-energy EI collisions ([1]).[1]

Experimental Protocols

Protocol A: qNMR Purity Assay (Self-Validating)

Objective: Determine absolute purity without relying on UV response factors.

- Preparation: Weigh exactly 15.0 mg of the sample and 10.0 mg of Internal Standard (-trifluorotoluene) into a vial.
- Solvation: Dissolve in 0.6 mL (ensure complete dissolution; sonicate if necessary).
- Acquisition:
 - Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).[1]

- Relaxation Delay (): 30 seconds (Critical: nuclei have long relaxation times. Short delays lead to under-integration).[1]
- Scans: 16 or 32.[1]
- Processing: Phase manually. Integrate the Internal Standard (set to 100 or known molar equivalent) and the Sample peak.[1]
- Calculation: [1]

Protocol B: Reaction Monitoring (Displacement)[1]

Context: Monitoring the displacement of the 4-Chloro group by an amine nucleophile.

- Sampling: Take a 50 aliquot of the reaction mixture.
- Quench: Dilute into 500 of (stops the reaction and locks the state).
- Analysis: Run NMR.
 - Starting Material: Peak at -70.0 ppm.
 - Product: Peak will shift upfield (typically

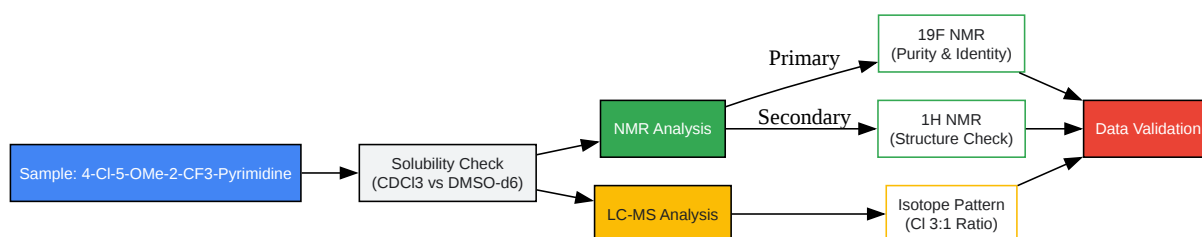
-68.0 to -69.0 ppm) as the electron-withdrawing Cl is replaced by the amine.[1]

- Hydrolysis Byproduct (Impurity): If water is present, 4-hydroxy derivative appears (distinct shift).[1]

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for characterizing this molecule.[1]

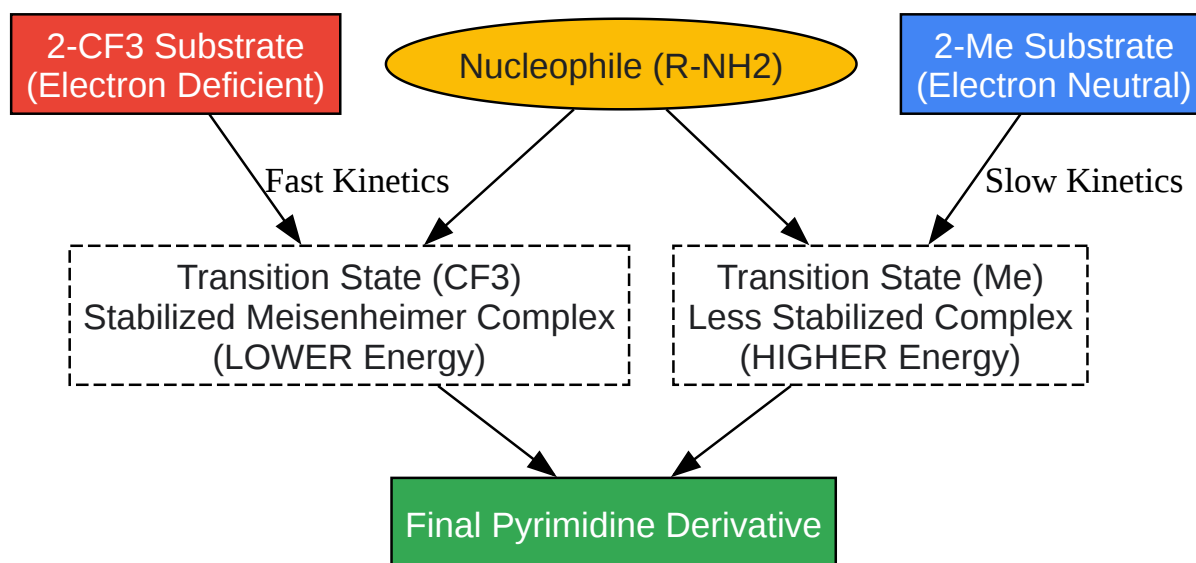


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Caption: Analytical workflow prioritizing ¹⁹F NMR for specificity and LC-MS for structural confirmation.

Diagram 2: Reactivity & Derivatization Pathway

Comparison of the reaction pathways between the 2-CF3 and 2-Me analogs.



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Caption: Kinetic advantage of the 2-CF3 scaffold in SNAr reactions due to Meisenheimer complex stabilization.

Data Summary Table

Parameter	4-Cl-5-OMe-2-()-pyrimidine	4-Cl-5-OMe-2-()-pyrimidine
Molecular Weight	212.56 g/mol	158.59 g/mol
NMR (H-6)	8.50 ppm (Deshielded)	8.10 ppm
NMR	-70.0 ppm (Singlet)	N/A
Reactivity ()	High (Room Temp)	Moderate (Requires Heat)
Storage	Hygroscopic / Cold Store	Ambient

References

- PubChem.4-Chloro-2-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine.[1] [[Link](#)]
- Royal Society of Chemistry.Nucleophilic substitution reactions of chloropyrimidines.[1] J. Chem. Soc. C. [[Link](#)][1]
- UC Santa Barbara NMR Facility.19F Chemical Shifts and Coupling Constants Table. [[Link](#)]

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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